![molecular formula C25H13ClF4N2S B2474264 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 303984-63-6](/img/structure/B2474264.png)
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo reactions to form amides or carboxylic acids. The chlorophenyl and fluorophenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (nitrile) and nonpolar (phenyl) groups could give it unique solubility properties .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the chemical have been investigated for their antimicrobial properties. Specifically, the synthesis and antimicrobial activity of compounds derived from nicotinonitrile, including some with chlorophenyl and fluorophenyl groups, were studied. These compounds demonstrated activity against various bacteria and fungi, indicating potential applications in battling infections or in materials meant to resist microbial growth (Guna et al., 2015).
Photophysicochemical Properties
The photophysicochemical properties of phthalocyanines, a class of compounds related to the chemical , have been extensively studied. These compounds, synthesized using a process involving chlorophenyl and fluorophenyl, have potential applications as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The research underscores the significance of such compounds in developing new therapeutic interventions (Mısır et al., 2021).
Anti-Inflammatory Activity
Derivatives of the compound, particularly those containing triazol and chlorophenyl groups, have been synthesized and evaluated for their anti-inflammatory activity. The studies highlight their potential effectiveness in reducing inflammation, comparable to known anti-inflammatory drugs (Karande & Rathi, 2017).
Material Science Applications
In material science, derivatives of nicotinonitrile, specifically those with chlorophenyl and fluorophenyl groups, have been used to develop new materials with antimicrobial properties. These compounds have been integrated into plastics, potentially offering a way to produce materials with inherent resistance to microbial growth, which could be crucial in medical settings or industries where sterility is a priority (Zaiton et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13ClF4N2S/c26-18-6-4-15(5-7-18)21-13-23(16-2-1-3-17(12-16)25(28,29)30)32-24(22(21)14-31)33-20-10-8-19(27)9-11-20/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVXBKIKBTYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13ClF4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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